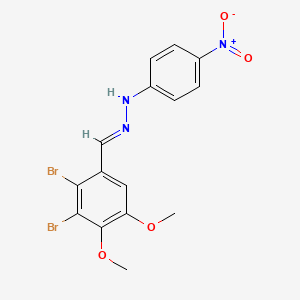
(1E)-1-(2,3-dibromo-4,5-dimethoxybenzylidene)-2-(4-nitrophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of bromine, methoxy, and nitrophenyl groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone typically involves the reaction of 2,3-dibromo-4,5-dimethoxybenzaldehyde with 4-nitrophenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function. This interaction can lead to the inhibition of enzymatic activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-4,5-dimethoxybenzaldehyde: Shares the same core structure but lacks the hydrazone linkage.
4-Nitrophenylhydrazine: Contains the nitrophenyl group but lacks the dibromo-dimethoxybenzaldehyde moiety
Uniqueness
2,3-Dibromo-4,5-dimethoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H13Br2N3O4 |
|---|---|
Molecular Weight |
459.09 g/mol |
IUPAC Name |
N-[(E)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C15H13Br2N3O4/c1-23-12-7-9(13(16)14(17)15(12)24-2)8-18-19-10-3-5-11(6-4-10)20(21)22/h3-8,19H,1-2H3/b18-8+ |
InChI Key |
IPMIESVXTNILDM-QGMBQPNBSA-N |
Isomeric SMILES |
COC1=C(C(=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])Br)Br)OC |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])Br)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B10888102.png)
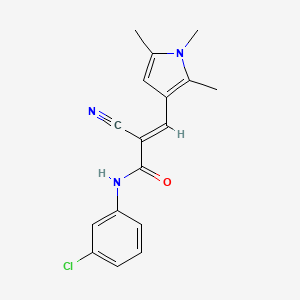
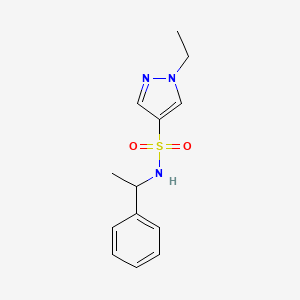
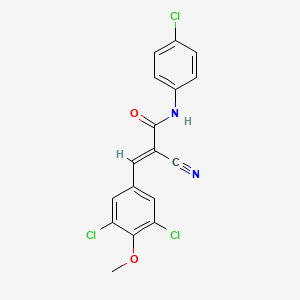
![Propan-2-yl 4-cyano-5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B10888119.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
![Methyl 6-tert-butyl-2-{[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10888139.png)
![1-(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B10888144.png)

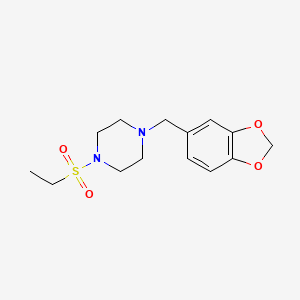
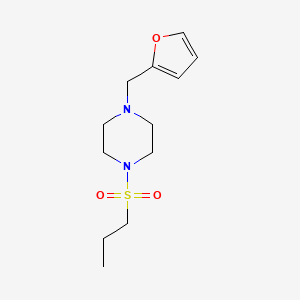
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10888161.png)
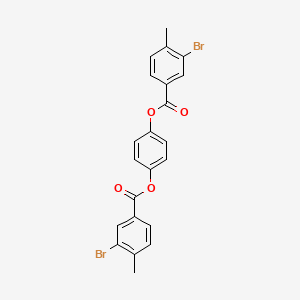
![(3,5-Dimethoxyphenyl)[4-(4-methylcyclohexyl)piperazin-1-yl]methanone](/img/structure/B10888168.png)
